molecular formula C13H13NO4 B11990162 (4-Hydroxy-2-oxo-1,2-dihydro-quinolin-3-yl)-acetic acid ethyl ester

(4-Hydroxy-2-oxo-1,2-dihydro-quinolin-3-yl)-acetic acid ethyl ester

Cat. No.: B11990162
M. Wt: 247.25 g/mol
InChI Key: VUCHAOBOELFXCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is characterized by the presence of a quinoline core, which is a bicyclic structure consisting of a benzene ring fused to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Hydroxy-2-oxo-1,2-dihydro-quinolin-3-yl)-acetic acid ethyl ester typically involves the reaction of aromatic amines with diethyl malonate in the presence of a catalyst such as triethylamine. This reaction is usually carried out in diphenyl ether as the solvent. The reaction conditions include heating the mixture to a specific temperature to facilitate the formation of the quinoline derivative .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of advanced purification techniques such as recrystallization and chromatography can further improve the quality of the compound.

Chemical Reactions Analysis

Types of Reactions

(4-Hydroxy-2-oxo-1,2-dihydro-quinolin-3-yl)-acetic acid ethyl ester can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The oxo group can be reduced to form an alcohol.

    Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles such as amines and alcohols. The reaction conditions typically involve controlling the temperature, pH, and solvent to achieve the desired product.

Major Products Formed

The major products formed from these reactions include various quinoline derivatives with different functional groups. For example, oxidation of the hydroxy group can lead to the formation of quinoline-2,4-dione derivatives, while reduction of the oxo group can yield quinoline-2,4-diol derivatives.

Scientific Research Applications

(4-Hydroxy-2-oxo-1,2-dihydro-quinolin-3-yl)-acetic acid ethyl ester has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.

    Medicine: It is being investigated for its

Properties

Molecular Formula

C13H13NO4

Molecular Weight

247.25 g/mol

IUPAC Name

ethyl 2-(4-hydroxy-2-oxo-1H-quinolin-3-yl)acetate

InChI

InChI=1S/C13H13NO4/c1-2-18-11(15)7-9-12(16)8-5-3-4-6-10(8)14-13(9)17/h3-6H,2,7H2,1H3,(H2,14,16,17)

InChI Key

VUCHAOBOELFXCJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=C(C2=CC=CC=C2NC1=O)O

Origin of Product

United States

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